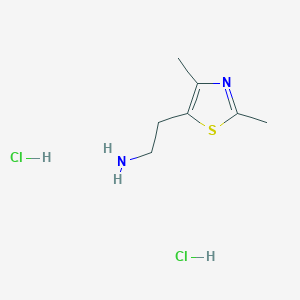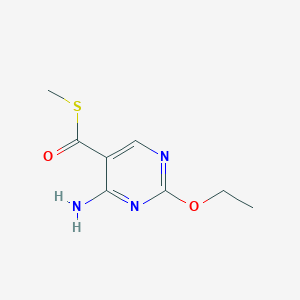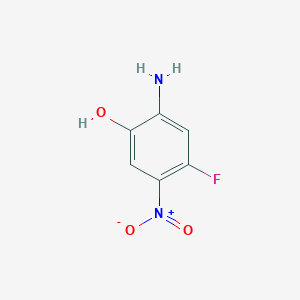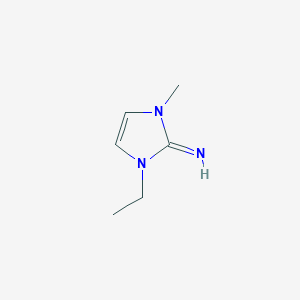
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethanamine side chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ethanamine side chain.
Substitution: Both the thiazole ring and the ethanamine side chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is often used in cell viability assays, such as the MTT assay, where it serves as a substrate that is metabolized by living cells to form a colored product.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular redox systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(2,4-Dimethylthiazol-5-yl)ethan-1-amine: The free base form without the dihydrochloride salt.
Uniqueness
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which allows it to be used in a variety of applications, particularly in biological assays. Its solubility in water, due to the dihydrochloride form, makes it more versatile compared to its free base or other derivatives.
This compound’s versatility and wide range of applications make it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C7H14Cl2N2S |
|---|---|
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-7(3-4-8)10-6(2)9-5;;/h3-4,8H2,1-2H3;2*1H |
InChI-Schlüssel |
ZPLDPSXWSZPAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)

![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)



![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)


![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)



